
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate typically involves the esterification of 7-hydroxy-4-methylcoumarin with cyclohexanecarboxylic acid. The reaction is catalyzed by acidic or basic catalysts under reflux conditions. The process may involve the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can have enhanced biological activities .
Scientific Research Applications
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain polymers
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl oxyacetic acid
- 4-methyl-2-oxo-2H-chromen-7-yl oxyacetohydrazide
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate is unique due to its specific ester linkage with cyclohexanecarboxylic acid, which imparts distinct physicochemical properties and biological activities compared to other coumarin derivatives .
Properties
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) cyclohexanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-13-11-17(20)22-15-9-12(2)10-16(18(13)15)23-19(21)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIRREXCHGCHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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